![molecular formula C13H19N3O2 B15113292 [2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B15113292.png)
[2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
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Overview
Description
[2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound that features a unique structure combining a pyrimidine ring with a cyclopentapyrrole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the formation of the cyclopentapyrrole system. The final step involves the introduction of the methanol group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications, including the development of high-performance materials.
Mechanism of Action
The mechanism of action of [2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol: This compound is unique due to its combination of a pyrimidine ring with a cyclopentapyrrole system.
[2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]amine: Similar structure but with an amine group instead of methanol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H19N3O2 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
[2-(4-methoxypyrimidin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C13H19N3O2/c1-18-11-4-6-14-12(15-11)16-7-10-3-2-5-13(10,8-16)9-17/h4,6,10,17H,2-3,5,7-9H2,1H3 |
InChI Key |
PGQQIFFOVQVTBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CCCC3(C2)CO |
Origin of Product |
United States |
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